molecular formula C25H24Cl2N2O4 B15155732 5-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B15155732
M. Wt: 487.4 g/mol
InChI Key: XQZNQXKPVCNCFI-UHFFFAOYSA-N
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Description

5-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro, methoxy, and morpholinyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds The process may start with the chlorination of a benzene derivative, followed by methoxylation and subsequent amination reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

5-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoic acids and derivatives with chloro, methoxy, and morpholinyl groups. Examples include:

  • 5-Chloro-2-methoxybenzoic acid
  • 4-Chloro-2-methoxyphenylamine
  • Morpholin-4-ylbenzoic acid

Uniqueness

The uniqueness of 5-[({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24Cl2N2O4

Molecular Weight

487.4 g/mol

IUPAC Name

5-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C25H24Cl2N2O4/c26-19-3-1-17(2-4-19)16-33-24-8-5-20(27)13-18(24)15-28-21-6-7-23(22(14-21)25(30)31)29-9-11-32-12-10-29/h1-8,13-14,28H,9-12,15-16H2,(H,30,31)

InChI Key

XQZNQXKPVCNCFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC(=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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